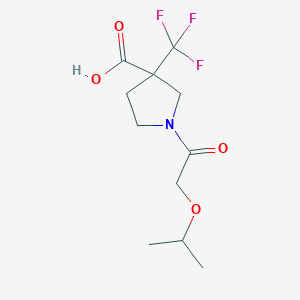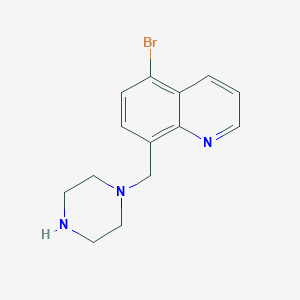![molecular formula C11H15NO3 B6642230 Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features both a furan ring and a pyrrolidine ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and minimize impurities, often employing continuous flow techniques and advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carbonyl group yields alcohols .
Scientific Research Applications
Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of various chemical intermediates and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their biological activities.
Furan derivatives: Compounds with a furan ring are widely studied for their chemical reactivity and biological properties.
Uniqueness
What sets Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone apart is the combination of both furan and pyrrolidine rings in a single molecule. This unique structure allows it to exhibit a diverse range of chemical and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)9-4-5-12(7-9)11(14)10-3-2-6-15-10/h2-3,6,8-9,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNBHQIHEFODKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)

![2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
![2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid](/img/structure/B6642169.png)
![2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6642175.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol](/img/structure/B6642185.png)

![N-methyl-1-[2-[(2-methylpropan-2-yl)oxy]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6642193.png)
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642194.png)
![2-[[2-[(2-Methylpropan-2-yl)oxy]acetyl]amino]oxyacetamide](/img/structure/B6642227.png)
![N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide](/img/structure/B6642234.png)
![[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)
![4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642246.png)
